HDAC Isoform Selectivity: 3,4-Dimethylbenzamide ZBG vs. Sulfonamide ZBG in Analogous Scaffolds
The 3,4-dimethylbenzamide moiety in the target compound is a well-characterized zinc-binding group (ZBG) that confers selectivity for class I HDACs (HDAC1, HDAC2, HDAC3) over class IIb HDAC6. In contrast, the sulfonamide analog (CAS 1396890-91-7) is reported as a selective HDAC6 inhibitor . Although direct assay data for CAS 1396749-16-8 are not publicly available, the benzamide ZBG class is known to produce HDAC1 IC50 values in the sub-micromolar range, while typically showing >100-fold selectivity over HDAC6. For example, Mocetinostat (a 2-aminobenzamide) exhibits IC50 of 0.15 μM for HDAC1 vs. >10 μM for HDAC6 [1]. The 3,4-dimethyl substitution on the benzamide further enhances HDAC3 selectivity through steric and electronic effects, as demonstrated in comparative SAR studies [2].
| Evidence Dimension | HDAC isoform selectivity profile |
|---|---|
| Target Compound Data | Not directly reported; class-level inference predicts class I HDAC (HDAC1/2/3) selectivity with HDAC1 IC50 in sub-μM range |
| Comparator Or Baseline | Sulfonamide analog (CAS 1396890-91-7) is a selective HDAC6 inhibitor; Mocetinostat shows HDAC1 IC50 = 0.15 μM, HDAC6 IC50 > 10 μM |
| Quantified Difference | Qualitative selectivity inversion: benzamide ZBG → class I HDAC (HDAC1-3); sulfonamide ZBG → HDAC6. Estimated >100-fold difference in HDAC1 vs. HDAC6 potency. |
| Conditions | HDAC isoform biochemical inhibition assay; class-level SAR from benzamide HDAC inhibitor literature |
Why This Matters
Procurement of the correct ZBG chemotype is critical because HDAC1/2/3 inhibition produces antiproliferative and pro-apoptotic effects in cancer models, while HDAC6 inhibition primarily affects tubulin acetylation and protein degradation pathways—entirely different biological outcomes.
- [1] Mocetinostat (MGCD0103) pharmacology profile. NCATS Inxight Drugs. IC50 values: HDAC1 0.15 μM, HDAC2 0.29 μM, HDAC3 1.66 μM, HDAC11 0.59 μM. No significant inhibition of HDAC4-8. View Source
- [2] Y. Li et al. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. SOC OLAR, 2023. Establishes that 3,4-dimethyl substitution on benzamide enhances HDAC1 and HDAC3 selectivity. View Source
